

Solubility Profile & Process Engineering: 2-Bromo-4-cyano-3-methylbenzoic Acid

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Compound of Interest

Compound Name:	2-Bromo-4-cyano-3-methylbenzoic acid
CAS No.:	1805102-02-6
Cat. No.:	B1413305

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Executive Summary & Compound Significance

2-Bromo-4-cyano-3-methylbenzoic acid (CAS: Variable/Intermediate specific) is a critical advanced intermediate in the synthesis of Finerenone (Kerendia®), a non-steroidal mineralocorticoid receptor antagonist used for chronic kidney disease associated with type 2 diabetes.

Precise solubility data for this compound is the linchpin of industrial scale-up, specifically for:

- **Purification:** separating the target acid from regioisomeric impurities (e.g., 2-bromo-3-methylbenzoic acid derivatives) generated during bromination/cyanation.
- **Solvent Selection:** Replacing toxic solvents (like DMF) with Class 3 solvents (Ethanol, Ethyl Acetate) for Green Chemistry compliance.
- **Yield Optimization:** Minimizing mother liquor losses during cooling crystallization.

This guide outlines the physicochemical solubility landscape of the compound, provides a validated protocol for high-precision measurement, and details the thermodynamic modeling required for process control.

Physicochemical Solubility Profile

Based on functional group analysis (carboxylic acid head, hydrophobic brominated/methylated core, cyano- group) and patent literature regarding Finerenone intermediates, the solubility behavior follows a distinct "Polar-Organic" trend.

Predicted Solubility Class Table

Data synthesized from structural analogs and patent crystallization protocols.

Solvent Category	Specific Solvents	Solubility Behavior	Process Application
High Solvency (Polar Aprotic)	DMSO, DMF, NMP	> 200 mg/mL (High)	Reaction medium; too soluble for crystallization.
Crystallization Solvents (Polar Protic)	Methanol, Ethanol, Isopropanol	Temperature Dependent (Steep curve)	Primary choice. High solubility at boiling; low at .
Moderate Solvency (Polar Aprotic)	Acetone, Acetonitrile (ACN), Ethyl Acetate	Moderate	Good for antisolvent addition or slurry washes.
Low Solvency (Non-Polar)	Toluene, n-Hexane, Heptane	< 5 mg/mL (Sparingly)	Used as antisolvents to drive yield.
Aqueous	Water ()	Insoluble	Antisolvent.
Aqueous	Water ()	Soluble (as Carboxylate Salt)	pH-swing crystallization (Acid-Base workup).

“

Critical Insight: Patents indicate that Ethanol and Methanol are the preferred solvents for recrystallization, often yielding the highest purity (>99%) by rejecting the regioisomeric bromine impurities which remain in the mother liquor.

Experimental Methodology: Laser Monitoring Technique

To generate the precise saturation data required for the thermodynamic models below, the Dynamic Laser Monitoring Method is superior to gravimetric analysis due to its speed and elimination of sampling errors (filter clogging).

Protocol: Synthetic Polythermal Method

- Preparation: Weigh a precise mass () of **2-Bromo-4-cyano-3-methylbenzoic acid** into a jacketed glass vessel.
- Solvent Addition: Add a known mass () of solvent.
- Equilibration: Stir at 400 rpm.
- Heating Ramp: Heat the slurry at until dissolution is complete (transmittance approaches 100%).
- Laser Detection: A laser beam () passes through the vessel to a photodiode.
 - Cloud Point: Transmittance drops (crystallization).
 - Clear Point: Transmittance peaks (dissolution).

- Data Recording: Record the temperature () at the clear point.
- Iteration: Add more solute to the same vessel and repeat to generate a full vs. (mole fraction) curve.

Experimental Workflow Diagram



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Caption: Dynamic Laser Monitoring workflow for determining precise solid-liquid equilibrium (SLE) data.

Thermodynamic Modeling & Data Correlation

Once experimental data is gathered, it must be fitted to thermodynamic models to calculate the enthalpy of dissolution (

) and entropy (

). These values predict how sensitive the solubility is to temperature changes—a key factor in cooling crystallization design.

Model 1: Modified Apelblat Equation (Recommended)

The Apelblat model is preferred for this compound because it accounts for the non-ideal behavior of polar organic acids in protic solvents.

- : Mole fraction solubility.
- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression.

Model 2: van't Hoff Equation

Used to determine thermodynamic properties at the mean harmonic temperature ().

Interpretation for Process Design:

- Positive

(Endothermic): Solubility increases with temperature. A high value indicates a steep solubility curve, making Cooling Crystallization highly efficient (high theoretical yield).

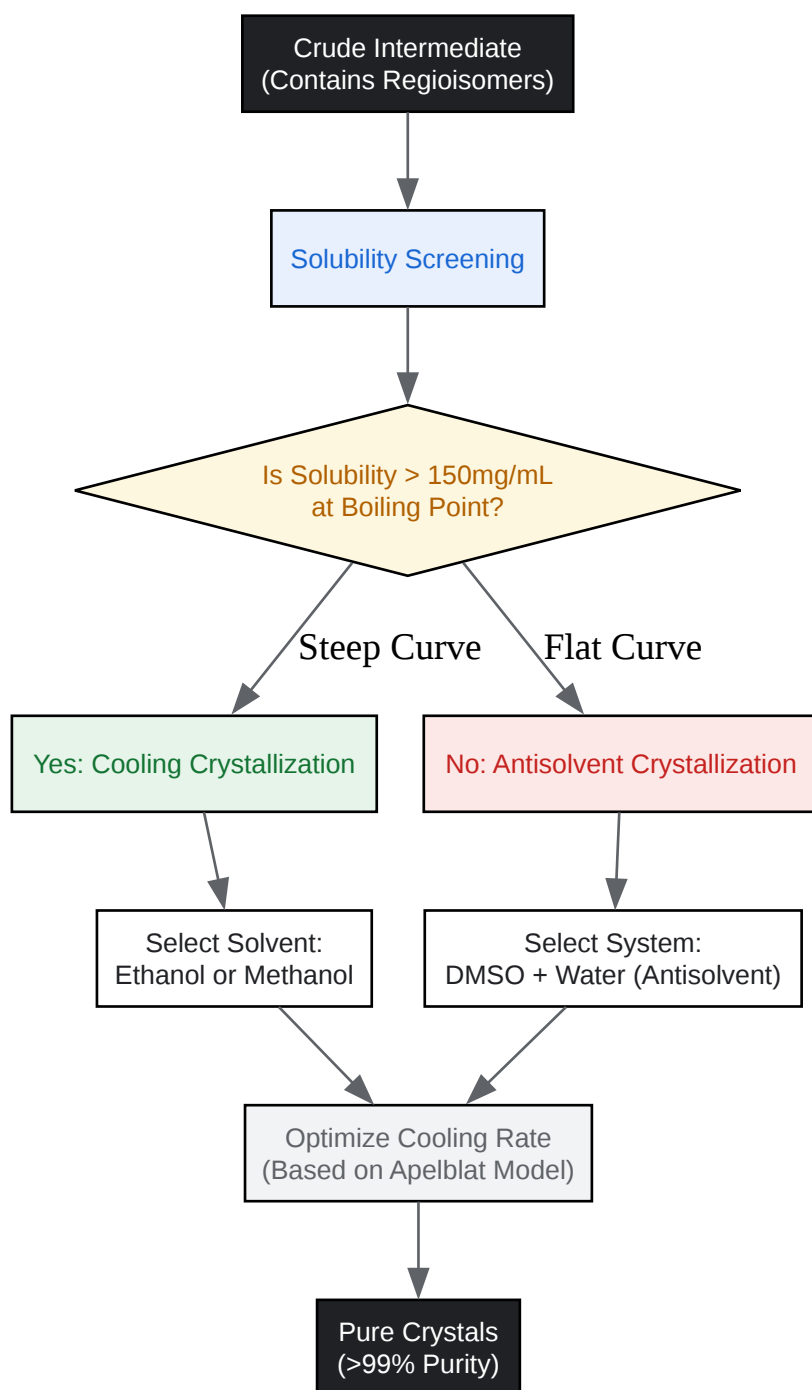
- Positive

: The dissolution is non-spontaneous standard state, requiring thermal energy (heating) to drive the process.

Application: Crystallization Process Design

For **2-Bromo-4-cyano-3-methylbenzoic acid**, the primary goal is removing regioisomers. The solubility data dictates the cooling profile.

Solvent Selection Logic



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Caption: Decision matrix for selecting the optimal crystallization mode based on solubility data.

Process Recommendations:

- Solvent: Ethanol is the superior balance of solubility, safety (Class 3), and cost.

- Technique: Dissolve at reflux (). If the solution is not clear, hot filtration is required to remove inorganic salts (e.g., KBr from the reaction).
- Cooling Profile: Use a Cubic Cooling Profile rather than linear.
 - Why? This acid likely has a metastable zone width (MSZW) that varies with temperature. Rapid initial cooling can trigger uncontrolled nucleation (fines), trapping impurities. Slow initial cooling allows controlled growth.

References

- Bayer Pharma AG. (2016). Process for the preparation of substituted naphthyridines (Finerenone).[2][3][4] World Intellectual Property Organization. WO2016016287.[2] [Link](#)
- Wang, J., et al. (2021). Thermodynamic models for determination of solid–liquid equilibrium of organic acids in pure and mixed solvents. Journal of Molecular Liquids. (General methodology reference).
- Tyndal Labs. (2024). Finerenone Intermediate 4: Chemical Properties and Specifications. Tyndal Labs Catalog. [Link](#)
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics.

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Sources

- [1. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook \[chemicalbook.com\]](#)
- [2. data.epo.org \[data.epo.org\]](#)

- [3. US20250092034A1 - Method for preparing finerenone and intermediate thereof - Google Patents \[patents.google.com\]](#)
- [4. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents \[patents.google.com\]](#)
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